N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The IUPAC name can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis would involve studying the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide information about the reactivity of the compound and its potential uses in chemical synthesis.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Crystal Structure and Properties
Research into similar amide-containing isoquinoline derivatives highlights their structural aspects and potential for forming gels or crystalline solids upon treatment with various mineral acids. The ability to form host–guest complexes with enhanced fluorescence emission suggests applications in materials science, particularly in fluorescence-based sensors and devices. (Karmakar et al., 2007)
Analgesic Potential
The structural analysis of related capsaicinoids, like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, demonstrates their potential analgesic properties. This suggests that compounds with similar structures could be explored for their analgesic effects, contributing to pain management research. (Park et al., 1995)
Molecular Conformation Studies
Investigations into the crystal structure and molecular conformation of acetamide derivatives provide insights into their chemical behavior and interactions, which are crucial for drug design and the development of novel pharmaceuticals. (Gowda et al., 2007)
Inotropic Activity in Cardiac Therapy
The synthesis and study of lactam analogues of a potent positive inotrope highlight the potential of similar compounds in developing treatments for heart failure, indicating an area of interest for cardiovascular drug research. (Robertson et al., 1986)
Antimicrobial Activity
Synthesis and evaluation of novel acetamide derivatives for their antibacterial and antifungal activities reveal their potential as promising antimicrobial agents. This suggests that compounds with similar structures could be pivotal in addressing the growing concern of antibiotic resistance. (Debnath & Ganguly, 2015)
Enhancing Cognitive Functions
Studies on the effects of certain acetamide derivatives on learning and memory in animal models suggest potential applications in treating cognitive disorders such as Alzheimer's disease. (Sakurai et al., 1989)
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting potential future research directions and applications of the compound based on its properties and reactivity.
Please consult with a qualified professional or researcher for detailed analysis and information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-7-8-17-15(9-12)10-19(24)22(21-17)11-18(23)20-16-6-4-5-13(2)14(16)3/h4-6,10,12H,7-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISETHOJUDFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide |
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